N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide
Description
Structural Complexity and Hybrid Heterocyclic Architecture
The compound’s structure is characterized by a tripartite heterocyclic framework (Table 1), each component contributing distinct electronic and steric properties:
Table 1: Structural and Physicochemical Properties of this compound
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₈H₁₄N₄O₃S |
| Molecular Weight | 366.4 g/mol |
| Heterocyclic Components | Benzo[d]thiazole, pyridazinone, furan |
| Key Functional Groups | Carboxamide, ketone, ether |
| Hydrogen-Bonding Capacity | 5 acceptors, 2 donors |
The benzo[d]thiazole moiety, a bicyclic system comprising a benzene ring fused to a thiazole, provides a planar, electron-deficient aromatic surface conducive to π-π stacking interactions with biological targets. Its 6-carboxamide substituent introduces hydrogen-bonding functionality, enhancing solubility and target affinity.
The pyridazinone ring (6-oxopyridazin-1(6H)-yl) contributes a high dipole moment (≈4.0 D), promoting dipole-dipole interactions with protein residues. The ketone at position 6 serves as a hydrogen-bond acceptor, while the adjacent nitrogen atoms enable charge transfer interactions.
The furan-2-yl group, attached at position 3 of the pyridazinone, introduces an electron-rich heterocycle with an oxygen lone pair capable of forming non-covalent interactions. Furan’s reduced steric bulk compared to phenyl groups may improve pharmacokinetic properties by mitigating metabolic oxidation.
The ethyl linker between the pyridazinone and benzothiazole units provides conformational flexibility, allowing the two aromatic systems to adopt orientations that maximize complementary interactions with target binding pockets.
Rationale for Target Selection in Medicinal Chemistry
The compound’s design reflects strategic exploitation of heterocyclic synergy to address challenges in drug discovery (Table 2):
Table 2: Role of Heterocyclic Components in Target Engagement
Synergistic Effects:
- Solubility-Permeability Balance: The pyridazinone’s polarity counterbalances the lipophilicity of the benzothiazole, achieving optimal LogP for membrane penetration while retaining aqueous solubility.
- Multitarget Potential: The benzothiazole-carboxamide motif is associated with tyrosine kinase inhibition, while pyridazinone derivatives exhibit activity against phosphodiesterases. This dual pharmacophoric character may enable polypharmacology.
- Metabolic Stability: Replacement of a phenyl group with furan reduces susceptibility to cytochrome P450-mediated oxidation, as furan’s electron-rich nature directs metabolism toward less toxic pathways.
The compound’s hybrid architecture aligns with trends in fragment-based drug design, where modular assembly of heterocycles tailors physicochemical and target-binding profiles. For example, the pyridazinone-furan subunit mimics natural ligand motifs in purine-binding enzymes, while the benzothiazole carboxamide echoes ATP-competitive kinase inhibitors.
Properties
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S/c23-17-6-5-13(15-2-1-9-25-15)21-22(17)8-7-19-18(24)12-3-4-14-16(10-12)26-11-20-14/h1-6,9-11H,7-8H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGHAFAEKHROIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. The process starts with the preparation of the furan-2-yl and benzo[d]thiazole-6-carboxamide intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization. Reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it could inhibit a key enzyme in a metabolic pathway, thereby altering cellular processes.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Benzo[d]thiazole-6-carboxamide Derivatives
| Compound ID | Substituent on Ethyl Linker | Melting Point (°C) | Purity (%) |
|---|---|---|---|
| 20 | Phenylsulfonamido | >200 | >96 |
| 21 | 1-Methylethylsulfonamido | >200 | >96 |
| 22 | 3-(Pyridin-2-ylamino)propyl | >200 | >96 |
| 23 | 2-(Pyridin-2-ylamino)ethyl | >200 | >96 |
| 24 | 4-(Phenylsulfonamido)phenyl | >200 | >96 |
| Target | 3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl | Not reported | Not reported |
Key Observations :
- Structural Differences: The target compound replaces sulfonamido or pyridinylamino groups (20–24) with a 3-(furan-2-yl)-6-oxopyridazine moiety. This substitution introduces a fused heterocyclic system, likely enhancing π-π stacking interactions and altering electron distribution compared to simpler sulfonamide derivatives .
- Physicochemical Properties: All compounds in exhibit high thermal stability (melting points >200°C) and purity (>96%), suggesting robust synthetic protocols.
Thiazolecarboxamide Derivatives with Chloro-Methylphenyl Groups
describes thiazolecarboxamides with an N-(2-chloro-6-methylphenyl) group and diverse heterocyclic substituents (Table 2).
Table 2: Comparison of Thiazolecarboxamide Derivatives from Patent Literature
| Compound Core | Substituent on Thiazolecarboxamide | Heterocyclic Component |
|---|---|---|
| Example 1 | 6-(1H-imidazol-1-yl)-2-pyridinyl | Imidazole-pyridine hybrid |
| Example 2 | 6-(3-hydroxy-1-pyrrolidinyl)-3-pyridazinyl | Hydroxypyrrolidine-pyridazine |
| Example 3 | 6-(1H-imidazol-1-yl)-3-pyridazinyl | Imidazole-pyridazine hybrid |
| Target | 3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl | Furan-pyridazine hybrid |
Key Observations :
- Core Heterocycles : The target compound’s benzothiazole core differs from the simpler thiazole in compounds. The benzo[d]thiazole system provides extended aromaticity, which may enhance binding affinity to planar protein targets .
- Substituent Effects : The chloro-methylphenyl group in compounds increases lipophilicity, favoring hydrophobic interactions. In contrast, the target’s furan-pyridazine system combines electron-rich (furan) and electron-deficient (pyridazine) regions, enabling dual binding modes .
Furan-Containing Analogues in Pharmaceutical Contexts
While focuses on ranitidine-related compounds, the presence of furan derivatives (e.g., {5-[(dimethylamino)methyl]furan-2-yl}methanol) highlights the role of furan rings in drug metabolism. The target compound’s furan-2-yl group may influence oxidative stability compared to ranitidine’s dimethylaminomethyl furan, which is prone to metabolic degradation .
Research Findings and Implications
- Synthetic Accessibility : Compounds in were synthesized using EEDQ-mediated coupling in DMF, suggesting that the target compound could be prepared via analogous methods with appropriate furan-pyridazine precursors .
- Structure-Activity Relationships (SAR): Sulfonamide and pyridinylamino substituents () are associated with hydrogen bonding and π-stacking, respectively. The target’s furan-pyridazine system may optimize both interactions, though pharmacological validation is needed .
- The chloro-methylphenyl group’s metabolic resistance could guide further optimization of the target’s furan moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
